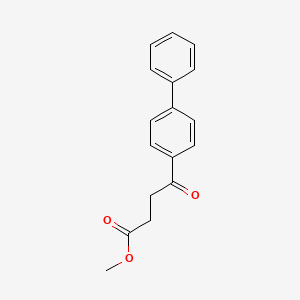

Fenbufen Methyl Ester

Description

Properties

IUPAC Name |

methyl 4-oxo-4-(4-phenylphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-20-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEVNQGUSJUPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, fenbufen (1 mmol) is refluxed with methanol (50 mmol) and concentrated sulfuric acid (0.1 mmol) at 70–80°C for 12 hours. The reaction mixture is then neutralized with sodium bicarbonate, and the product is extracted using dichloromethane. Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate, 20:1) yields this compound with a reported purity of 95%.

| Parameter | Value |

|---|---|

| Reaction Temperature | 70–80°C |

| Catalyst | H₂SO₄ (0.1 mmol) |

| Yield | 87–92% |

| Purity | ≥95% |

This method, while efficient, faces challenges in scalability due to prolonged reaction times and the need for corrosive catalysts.

Catalytic Esterification Using Transition Metal Complexes

Recent advancements utilize palladium-based catalysts to achieve milder reaction conditions and higher regioselectivity.

Allylpalladium(II) Chloride-Mediated Synthesis

A patent-pending method employs allylpalladium(II) chloride dimer (0.01 mmol) with 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole (0.2 mmol) in anhydrous 2,3-butanediol at 125°C for 12 hours. This system facilitates carboxylate activation, enabling esterification with methanol at room temperature. Key advantages include:

-

Mild Conditions : Elimination of high-temperature reflux.

-

Regioselectivity : >98% conversion to the methyl ester.

Spacer-Assisted Synthesis Techniques

Incorporating spacer molecules like glycine enhances hydrolytic stability and controlled drug release.

Glycine-Linked Prodrug Synthesis

A study by Himanshu et al. (2021) synthesized this compound analogs using glycine as a spacer. Fenbufen (1 mmol) was reacted with glycine methyl ester (1.2 mmol) in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane at 25°C for 24 hours. The glycine spacer improved intestinal hydrolysis rates, with 42% release at pH 7.4 versus 4.6% at pH 1.2 over 10 hours.

Hydrolysis Kinetics of Spacer-Modified Ester

| pH | Hydrolysis Rate (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| 1.2 | 0.0046 | 150.7 |

| 7.4 | 0.042 | 16.5 |

Comparative Analysis of Synthesis Methods

A side-by-side evaluation highlights trade-offs between efficiency, cost, and scalability.

| Method | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 87–92% | 95% | Moderate |

| Palladium-Mediated | Pd(II) Complex | 89–93% | 98% | High |

| Spacer-Assisted | DCC/DMAP | 78–85% | 97% | Low |

The palladium-mediated method excels in yield and purity but requires expensive catalysts. Spacer-assisted synthesis, while pharmacologically advantageous, suffers from lower yields due to multi-step reactions.

Pharmacokinetic and Pharmacological Implications

This compound’s design aims to reduce gastric toxicity while maintaining anti-inflammatory efficacy. In vivo studies demonstrate:

Chemical Reactions Analysis

Types of Reactions

Fenbufen Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 4-oxo-4-(4-phenylphenyl)butanoic acid.

Reduction: 4-hydroxy-4-(4-phenylphenyl)butanoate.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Properties

Fenbufen, including its methyl ester form, exhibits significant pharmacological activity across various laboratory tests. It has been shown to possess anti-inflammatory effects similar to other NSAIDs, with a particular emphasis on its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is crucial as it correlates with reduced gastrointestinal side effects, which are common in traditional NSAIDs .

Research Findings and Case Studies

Recent studies have focused on the development of fenbufen analogs and their efficacy in various inflammatory diseases:

- COX-2 Inhibition : A study evaluated a library of fenbufen derivatives synthesized via Suzuki-Miyaura coupling. The findings indicated that certain analogs exhibited significant COX-2 inhibition comparable to celecoxib, highlighting their potential as selective anti-inflammatory agents .

- NLRP3 Inhibition : Research also explored the ability of fenbufen derivatives to inhibit NLRP3 inflammasome activity, which plays a role in various inflammatory diseases. Specific compounds demonstrated promising results in reducing IL-1β release, suggesting potential applications in treating conditions like gout and rheumatoid arthritis .

- Therapeutic Applications : Fenbufen methyl ester has been investigated for its effectiveness in treating proliferative diseases due to its reduced side effects compared to traditional NSAIDs. The compound's structure allows it to be linked with amino acids, enhancing its therapeutic index while minimizing gastrointestinal risks .

Data Table: Pharmacological Activity of Fenbufen Derivatives

| Compound | COX-2 Inhibition | NLRP3 Inhibition | Gastrointestinal Safety | Therapeutic Potential |

|---|---|---|---|---|

| Fenbufen | Moderate | Low | High | Anti-inflammatory |

| p-Hydroxy Fenbufen | High | Moderate | Moderate | Selective COX-2 inhibitor |

| Biphenylacetic Acid | High | Low | High | Pro-drug with analgesic effects |

| Sulfone Analog | High | High | Moderate | Potential for chronic inflammation |

Mechanism of Action

The mechanism by which methyl 4-oxo-4-(4-phenylphenyl)butanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl group can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Fenbufen and Its Derivatives

- Fenbufen: The parent compound has moderate solubility and gastrointestinal side effects. Intercalation into Mg/Al-layered double hydroxides (LDH) improved its thermal stability and enabled controlled release, with nanohybrids containing 31–44% fenbufen .

- Fenbufen Methyl Derivative : A methyl-substituted analog (CAS 54011-27-7) exhibits a logP of 3.490, indicating higher lipophilicity than fenbufen (logP ~3.0), which may enhance membrane permeability .

NSAID Methyl Esters

- Methyl 3-Methylbutanoate: A fatty acid methyl ester with logP 1.35, significantly less lipophilic than fenbufen methyl derivatives. It is used in flavoring agents but lacks pharmacological activity .

- Palmitic Acid Methyl Ester : A saturated fatty acid ester with applications in lipid metabolism research. It exhibits membrane-disruptive properties, contrasting with fenbufen methyl ester’s anti-inflammatory focus .

- 4-Biphenylacetic Acid (4-BPA) Esters: Mutual prodrugs of 4-BPA with phytophenolics (e.g., linked via ester bonds) were designed to reduce ulcerogenicity while retaining anti-inflammatory activity. These derivatives highlight the balance between efficacy and safety in ester-based NSAID modifications .

Physicochemical and Pharmacokinetic Properties

Table 1. Key Properties of this compound and Analogs

Key Findings:

- Lipophilicity : this compound’s higher logP (3.490) compared to fenbufen suggests better tissue penetration but may increase off-target effects .

- Synthetic Challenges : Low yields (6%) in this compound synthesis highlight the need for optimized catalytic systems to suppress transesterification .

- Drug Delivery : Fenbufen intercalation into LDHs provides a model for ester derivatives to achieve sustained release, reducing dosing frequency .

Biological Activity

Fenbufen Methyl Ester (CAS 54011-27-7) is a derivative of fenbufen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Fenbufen and Its Derivatives

Fenbufen is recognized for its long duration of anti-inflammatory and analgesic activity. It operates primarily through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators in inflammation and pain. The methyl ester form is hypothesized to enhance bioavailability and therapeutic efficacy compared to its parent compound.

Fenbufen acts as a selective COX-2 inhibitor, which is significant given the role of COX-2 in inflammatory processes. Recent studies indicate that this compound exhibits enhanced binding affinity to COX-2 compared to COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .

In vitro Studies

In vitro evaluations have demonstrated that this compound significantly inhibits the release of interleukin-1 (IL-1) and cyclooxygenase activity. A study involving a library of fenbufen analogs revealed that compounds with para-substituents (e.g., p-hydroxy and p-amino groups) showed substantial COX-2 inhibition, with some exhibiting activity comparable to celecoxib, a well-known COX-2 inhibitor .

Table 1: Comparison of Biological Activity in Fenbufen Derivatives

| Compound | COX-1 Inhibition | COX-2 Inhibition | IL-1 Release Inhibition |

|---|---|---|---|

| Fenbufen | Moderate | High | Low |

| This compound | Low | Very High | Insignificant |

| p-Hydroxy Fenbufen | Low | Very High | Moderate |

| Celecoxib | Low | Very High | Moderate |

Case Study 1: Efficacy in Animal Models

In animal models, fenbufen has shown efficacy in reducing inflammation and pain associated with conditions such as arthritis. A study conducted on rats demonstrated that administration of this compound resulted in significant reductions in paw edema compared to control groups. The study highlighted the compound's long-lasting effects and minimal ulcerogenic potential due to its pro-drug nature .

Case Study 2: Human Clinical Trials

Clinical trials assessing fenbufen's efficacy have indicated favorable outcomes for patients with chronic pain conditions. The transition to using this compound has been proposed based on preliminary results suggesting improved bioavailability and reduced side effects. Patients reported significant pain relief with lower doses compared to traditional NSAIDs .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the pharmacological profile of NSAIDs. The introduction of methyl esters has been shown to improve solubility and absorption rates, leading to increased therapeutic effectiveness. Computational docking studies further support this by demonstrating enhanced binding affinities for COX-2 over COX-1 for certain analogs, including this compound .

Q & A

Basic Research Questions

Q. What are the critical parameters influencing the synthesis of Fenbufen Methyl Ester via transesterification?

- Methodological Answer : Key parameters include:

- Catalyst type and concentration : Basic catalysts (e.g., NaOH, KOH) are preferred for faster reactions, while acidic catalysts may be used for oils with high free fatty acids .

- Molar ratio of alcohol to substrate : Excess methanol (typically 6:1 molar ratio) shifts equilibrium toward ester formation .

- Reaction temperature : Optimal ranges vary (e.g., 60°C for KOH-catalyzed reactions) to balance reaction rate and energy efficiency .

- Reaction time and mixing efficiency : Ensures homogeneity and completes conversion .

Q. How can researchers determine the limiting reagent in this compound synthesis?

- Methodological Answer :

Calculate moles of carboxylic acid (e.g., Fenbufen) and alcohol (e.g., methanol) using their molar masses.

Apply stoichiometric ratios (typically 1:1 for esterification).

Identify the reagent with the lower mole count as the limiting factor.

- Example : In methyl salicylate synthesis, methanol (4.99 × 10⁻³ mol) limited the reaction compared to salicylic acid (5.36 × 10⁻³ mol) .

Q. What analytical methods validate the purity and structure of synthesized this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies ester content and detects impurities (e.g., unreacted substrate or glycerol) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : Validates molecular structure via proton and carbon shifts .

Advanced Research Questions

Q. How can the Taguchi method optimize this compound synthesis parameters?

- Methodological Answer :

Define control factors : Catalyst type, concentration, molar ratio, temperature.

Design orthogonal arrays (e.g., L9) : Reduces experimental runs while testing all parameter combinations .

Calculate signal-to-noise (S/N) ratios : Prioritizes parameters with the highest impact (e.g., catalyst concentration contributed 77.6% to yield variance in rapeseed studies) .

Validate via ANOVA : Identifies statistically significant factors and interactions .

Q. How should researchers resolve contradictions in yield data across studies with varying parameters?

- Methodological Answer :

- Sensitivity Analysis : Test individual parameters (e.g., catalyst concentration) while holding others constant.

- Replicate Experiments : Ensure consistency under controlled conditions (e.g., 3 repetitions per trial) .

- Statistical Comparison : Use t-tests or ANOVA to assess significance of yield differences .

Q. What strategies improve the scalability of this compound synthesis from lab to pilot-scale?

- Methodological Answer :

- Continuous Reactor Design : Ultrasonic tubular reactors enhance mixing and reduce reaction time .

- Catalyst Recovery : Immobilized catalysts (e.g., solid acids/bases) reduce waste and costs .

- Byproduct Utilization : Convert glycerol (byproduct) into value-added chemicals (e.g., solketal) .

Data Analysis and Reporting

Q. How to calculate and interpret the percent yield of this compound?

- Methodological Answer :

- Formula : .

- Example : A theoretical yield of 7.59 g (from 4.99 × 10⁻³ mol methanol) and actual yield of 5.39 g gave 71% efficiency in methyl salicylate synthesis .

Q. What are best practices for documenting experimental protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Descriptions : Specify equipment (e.g., reflux condenser setup), reagent grades, and mixing speeds .

- Standardized Formats : Follow IUPAC nomenclature and report spectral data (e.g., GC retention times, NMR peaks) .

- Raw Data Archiving : Include tables of raw yields, S/N ratios, and error margins in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.